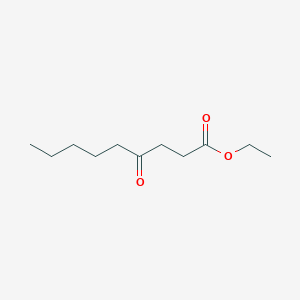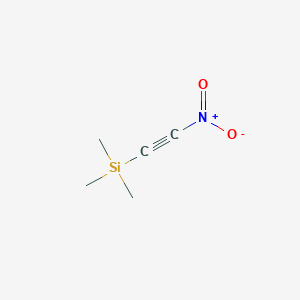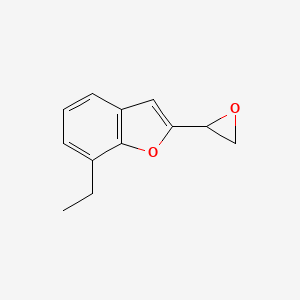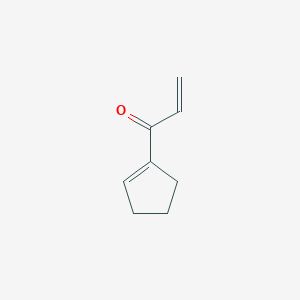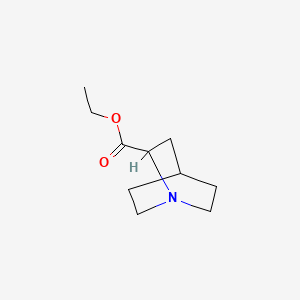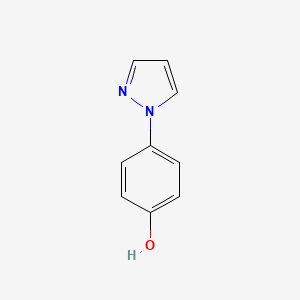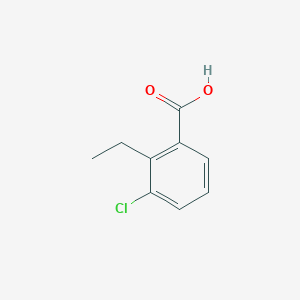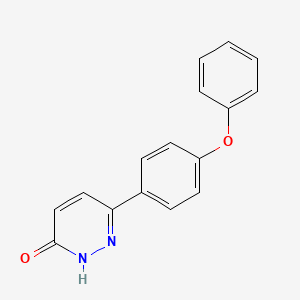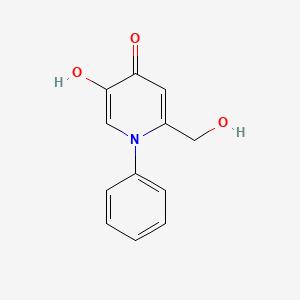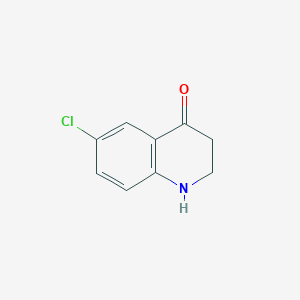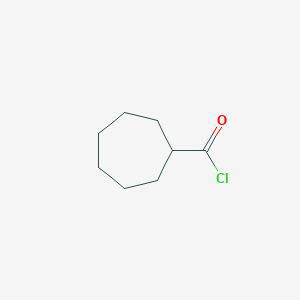
Cycloheptanecarbonyl chloride
Descripción general
Descripción
Cycloheptanecarbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cycloheptane, where a carbonyl chloride group is attached to the seven-membered ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloheptanecarbonyl chloride can be synthesized through the reaction of cycloheptanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of advanced distillation techniques to separate the desired product from impurities .
Análisis De Reacciones Químicas
Types of Reactions: Cycloheptanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form cycloheptanecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to cycloheptanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: React under mild conditions to form amides.
Alcohols: React under reflux to form esters.
Water: Hydrolysis occurs readily at room temperature.
Reducing Agents: Reduction typically requires anhydrous conditions and low temperatures.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Cycloheptanecarboxylic Acid: Formed from hydrolysis.
Cycloheptanemethanol: Formed from reduction.
Aplicaciones Científicas De Investigación
Cycloheptanecarbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Employed in the preparation of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of cycloheptanecarbonyl chloride involves its reactivity as an acylating agent. It readily reacts with nucleophiles, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Cyclohexanecarbonyl Chloride: Similar structure but with a six-membered ring.
Cyclooctanecarbonyl Chloride: Similar structure but with an eight-membered ring.
Cyclopentanecarbonyl Chloride: Similar structure but with a five-membered ring.
Uniqueness: Cycloheptanecarbonyl chloride’s seven-membered ring imparts unique steric and electronic properties, making it distinct from its six- and eight-membered counterparts. These properties influence its reactivity and the types of products formed in chemical reactions .
Propiedades
IUPAC Name |
cycloheptanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYPNZYEUZQIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502426 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6557-86-4 | |
| Record name | Cycloheptanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cycloheptanecarbonyl chloride in synthetic chemistry?
A1: this compound is a valuable building block in organic synthesis. It serves as a precursor to various cycloheptane derivatives, including cycloheptanecarboxylic acid, cycloheptanecarboxamides, and esters. These derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of the acyl chloride group allows for diverse transformations, making this compound a versatile reagent for introducing the cycloheptane moiety into complex molecules.
Q2: How is this compound synthesized according to the research?
A2: While the abstract doesn't explicitly detail the synthesis of this compound, it mentions that it's derived from cycloheptene. [] Cycloheptene itself can be produced through a ring-closing metathesis reaction from specific dienes. It's highly likely that this compound is then synthesized from cycloheptene through a sequence of reactions, potentially involving oxidation to cycloheptanecarboxylic acid followed by chlorination.
Q3: What are the potential applications of the ring-closing metathesis process described in the research for accessing diverse cycloheptane derivatives?
A3: The ring-closing metathesis process described in the research allows for the efficient synthesis of cycloheptene from readily available starting materials. [] This methodology opens up possibilities for accessing a wider range of cycloheptane derivatives, including this compound, with different substitution patterns. By modifying the starting dienes, chemists can introduce various functional groups onto the cycloheptane ring, potentially leading to the discovery of new compounds with interesting biological or material properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


